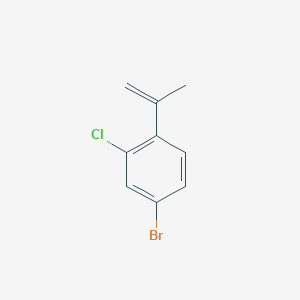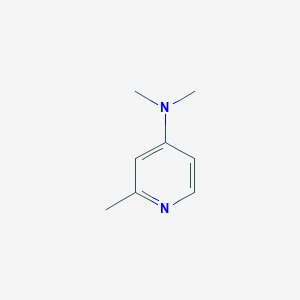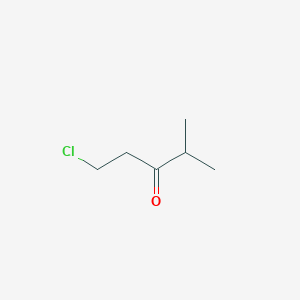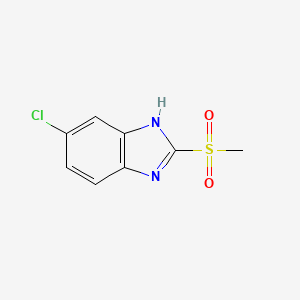
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate
Descripción general
Descripción
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is a complex organic compound with a molecular formula of C17H19NO4. This compound is known for its unique structure, which includes a benzoate ester linked to a dimethylamino carbonyl group and a phenylmethyl ether group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method includes the esterification of 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoates .
Aplicaciones Científicas De Investigación
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinities and interaction dynamics are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-[(dimethylamino)carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C18H19NO4 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
methyl 5-(dimethylcarbamoyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-19(2)17(20)14-9-10-16(15(11-14)18(21)22-3)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Clave InChI |
DFGPSFKVVNEWGQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-6-methylbenzo[d]thiazole](/img/structure/B8570146.png)






![Benzo[h]quinolin-2-ylmethanamine](/img/structure/B8570201.png)

![2-(2-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)acetohydrazide](/img/structure/B8570212.png)


![3-(2-aminoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B8570230.png)

